![molecular formula C19H19ClN4O2 B12358226 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione typically involves multiple steps. One common approach is the iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The reaction conditions often include the use of bases such as NaHCO3 and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be employed to modify the chlorophenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, pyridin-2-yl-methanones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Material Science:
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets. The pyridine ring in the compound is known to interact with enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can lead to the inhibition of specific enzymes or activation of certain pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the chlorophenyl group.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.
Thieno[2,3-c]pyridine derivatives: Compounds with a similar pyridine core but different substituents.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its potential for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C19H19ClN4O2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-9,12,15,18,22H,10-11H2,1H3 |
InChI Key |
PEDANOBTFCIURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
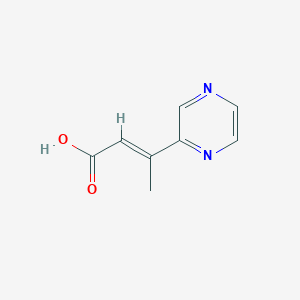

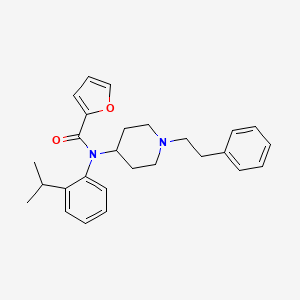
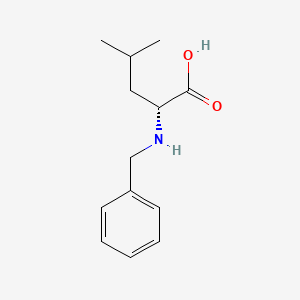
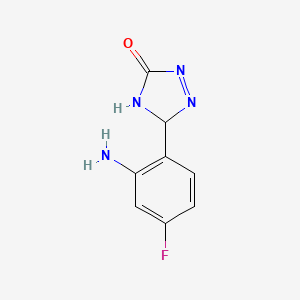
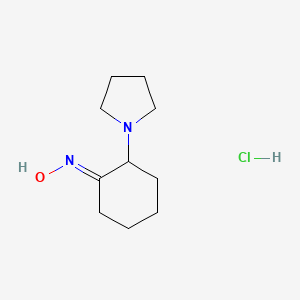
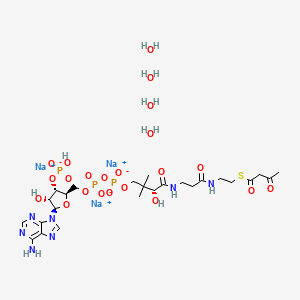
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
